2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic organic compound belonging to the pyrrolo[2,3-d]pyrimidine family. These compounds are structural analogs of naturally occurring purine nucleosides, like guanosine. Due to this structural similarity, they are of significant interest in medicinal chemistry and are frequently employed as building blocks for synthesizing various biologically active compounds. For instance, they have been explored for developing novel anticancer, antiviral, and antibacterial agents. [, , , , , , , , , ]
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is a heterocyclic compound that belongs to the class of pyrrolo[2,3-d]pyrimidines. These compounds are characterized by their bicyclic structure, which incorporates both pyrrole and pyrimidine rings. The compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a scaffold for the design of selective inhibitors for various biological targets, including kinases.
The synthesis and characterization of this compound have been explored in several studies, highlighting its biological significance and potential therapeutic applications. Notable research includes the design of JAK1-selective inhibitors based on the pyrrolo[2,3-d]pyrimidine scaffold, which demonstrated promising efficacy in preclinical models .
2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one can be classified under the following categories:
The synthesis of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one typically involves multi-step organic reactions. Common methods include:
For instance, one reported method involves the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole with appropriate reagents to yield high yields of pyrrolo[2,3-d]pyrimidine derivatives . The optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial for maximizing yield and purity.
The molecular formula for 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one is . The structure features:
The compound's molecular weight is approximately 179.19 g/mol. The structural representation can be depicted in various ways using chemical drawing software or molecular modeling tools.
The chemical reactivity of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one includes:
For example, when reacted with aldehydes or ketones, it can form stable imine derivatives that may serve as intermediates in further synthetic pathways .
The mechanism of action for compounds derived from the pyrrolo[2,3-d]pyrimidine scaffold often involves inhibition of specific kinases. For instance, research has shown that derivatives can selectively inhibit Janus kinase 1 (JAK1), which plays a critical role in various signaling pathways related to inflammation and immune response.
In vitro studies have reported IC50 values indicating potency against JAK1; for example, one derivative showed an IC50 value of 8.5 nM with a selectivity index over JAK2 .
Relevant analyses such as spectroscopy (NMR, IR) provide insights into its structural characteristics and purity .
The primary applications of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one include:
Research continues to explore its potential across various therapeutic areas, emphasizing its versatility as a chemical scaffold .
Pyrrolo[2,3-d]pyrimidines represent a privileged scaffold in medicinal chemistry, serving as bioisosteres for purine nucleobases due to their structural mimicry of the endogenous ATP adenine moiety. This heterocyclic system features a fused pyrrole and pyrimidine ring, creating a planar, electron-rich framework amenable to diverse chemical modifications that fine-tune pharmacological properties. The compound 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one exemplifies this scaffold's strategic importance, where specific substitutions at the 2- and 7-positions confer distinct target affinity and pharmacokinetic advantages [1] [7].
Structurally, 7-deazapurine analogues like 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (CAS: 90065-66-0) feature a nitrogen atom shift from the purine's 7-position to the adjacent bridgehead, disrupting classical hydrogen-bonding patterns while enhancing metabolic stability. Key molecular properties include:
Table 1: Structural and Physicochemical Properties of 2-Amino-7-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₈N₄O | Compact scaffold with balanced hydrophobicity |
Molecular Weight | 164.17 g/mol | Favorable for cell permeability |
SMILES | CN1C=CC2=C1N=C(N)NC2=O | Encodes methyl at N7 and 2-amino group |
Hydrogen Bond Acceptors | 5 | ATP-binding site engagement capability |
Hydrogen Bond Donors | 2 (2-amino group, N3-H) | Specific molecular recognition |
Canonical SMILES | CN1C=CC2C(=O)NC(N)=NC1=2 | Reflects tautomeric forms in solution |
The 2-amino group provides dual hydrogen-bond donor capacity, mimicking adenine's N1 and N6 interactions in kinase ATP pockets. Concurrently, the 7-methyl substituent imposes steric control over ring conformation, reducing rotational freedom and enhancing binding entropy. This methyl group also blocks metabolic oxidation at the 7-position—a common degradation pathway for unmethylated analogues—thereby improving metabolic stability [1] [9]. X-ray crystallographic analyses reveal that such derivatives maintain planar geometry essential for π-stacking interactions within hydrophobic kinase subdomains, while the lactam carbonyl at C4 serves as a key hydrogen bond acceptor [7] [10].
The therapeutic exploitation of pyrrolo[2,3-d]pyrimidines originated with nucleoside analogues but pivoted toward kinase inhibition upon recognizing their ATP-competitive binding potential. Tofacitinib, a JAK3-preferring inhibitor approved for rheumatoid arthritis (2012), validated the scaffold's clinical utility. Subsequent efforts focused on optimizing selectivity and pharmacokinetics through strategic substitutions:
Table 2: Key Milestones in Pyrrolo[2,3-d]pyrimidine-Based Drug Discovery
Year | Development | Therapeutic Area |
---|---|---|
2012 | Tofacitinib approval (unsubstituted pyrrolopyrimidine core) | Autoimmune disorders |
2018 | PF-04965842 (JAK1-selective inhibitor; features 7H-pyrrolo[2,3-d]pyrimidine) | Autoimmune diseases |
2021 | Compound 13b (Axl kinase inhibitor with 2-amino substitution) | Oncology |
2023 | Review highlights >20 clinical candidates with scaffold optimizations | Broad-spectrum oncology |
The evolution toward 2-amino-7-methyl derivatives emerged from systematic structure-activity relationship (SAR) studies. For instance, Pfizer's JAK1 program demonstrated that replacing tofacitinib's piperidine linker with a cis-cyclobutyl group appended to the pyrrolopyrimidine N7 yielded PF-04965842 (now Abrocitinib), enhancing JAK1 selectivity over JAK2 by 28-fold. Concurrently, Axl kinase inhibitors incorporated 2-amino substitutions to engage hinge-region residues, as evidenced by compound 13b (IC₅₀ = 2.1 nM against Axl), which exhibited potent tumor regression in xenograft models due partly to its 7-methyl-enhanced metabolic stability [2] [3] [10]. These innovations underscore how minor structural perturbations confer target specificity while retaining favorable ADME properties.
The synergistic effects of 2-amino and 7-methyl substituents create a pharmacophoric motif critical for high-affinity kinase binding:
2-Amino Group: Serves as a hydrogen-bond donor to kinase hinge residues (e.g., Glu957 in JAK1, Met758 in Axl), with free energy contributions exceeding −2.1 kcal/mol per bond. This group's basicity (predicted pKₐ ~11.3) ensures protonation at physiological pH, strengthening electrostatic interactions. In Axl inhibitors, its removal diminished potency by >100-fold, confirming its indispensability for target engagement [3] [10].
7-Methyl Group: Imparts steric blockade of oxidative metabolism by cytochrome P450 enzymes at N7, extending plasma half-life (t₁/₂) by 3-fold compared to unmethylated analogues. Additionally, it forces the pendant ring into a coplanar orientation with the pyrimidine, optimizing surface complementarity with hydrophobic kinase pockets. In JAK1 inhibitors, N7-methylation improved whole-blood potency by 40% due to reduced conformational entropy loss upon binding [1] [2].
Table 3: Impact of Substituents on Kinase Inhibitory Activity
Compound | Substituents | Axl IC₅₀ (nM) | JAK1 IC₅₀ (nM) | Metabolic Stability (t₁/₂, min) |
---|---|---|---|---|
Unsubstituted core | H at N7, No 2-NH₂ | >10,000 | >5,000 | 12 |
2-Amino derivative | H at N7, 2-NH₂ | 84 | 310 | 18 |
7-Methyl derivative | CH₃ at N7, No 2-NH₂ | 1,450 | 950 | 47 |
2-Amino-7-methyl derivative | CH₃ at N7, 2-NH₂ | 3.2 | 29 | 63 |
SAR data reveals profound synergy: While individual substitutions marginally improve activity, their combination multiplicatively enhances potency and stability. This synergy stems from the 2-amino group's direct target engagement and the 7-methyl group's conformational stabilization and metabolic protection. Consequently, 2-amino-7-methyl derivatives exhibit balanced selectivity profiles, avoiding off-target effects associated with pan-kinase inhibitors [3] [7] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5